2(1H)-Pyridone, 1-ethyl-6-methyl-
CAS No.: 19038-36-9
Cat. No.: VC21043128
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19038-36-9 |
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Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 1-ethyl-6-methylpyridin-2-one |
Standard InChI | InChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
Standard InChI Key | XVWYRVKVLNYXFA-UHFFFAOYSA-N |
SMILES | CCN1C(=CC=CC1=O)C |
Canonical SMILES | CCN1C(=CC=CC1=O)C |
Introduction
Structural Identification and Nomenclature
The systematic IUPAC name for 2(1H)-pyridone, 1-ethyl-6-methyl- reflects its substitution pattern: an ethyl group at the nitrogen (position 1) and a methyl group at position 6 of the pyridone ring . Its molecular formula is C₈H₁₁NO, with a molecular weight of 153.18 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00) . The compound’s structure aligns with derivatives of 2-pyridone, a lactam analog of pyridine with a ketone group at position 2.
Key structural features include:
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Aromatic pyridone ring: Delocalized π-electrons across the ring, modified by the electron-withdrawing ketone group.
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Ethyl substituent at N1: Introduces steric bulk and alters electronic properties via inductive effects.
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Methyl group at C6: Enhances lipophilicity and influences ring conformation .
Physicochemical Properties
Experimental data for this compound remains sparse, but extrapolations from analogs provide approximate values:
The LogP value suggests moderate lipophilicity, suitable for pharmaceutical applications where membrane permeability is critical . The density and boiling point align with nitro-substituted pyridones, though the absence of a nitro group in this compound may lower these values slightly .
Synthetic Methodologies
Cascade Synthesis of Pyridones
Research by the Royal Society of Chemistry demonstrates the synthesis of ethyl- and methyl-substituted pyridones via acrylamide-ketone cyclization . For example:
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Reaction conditions: Acrylamides react with ketones under acidic catalysis to form dihydropyridones, which oxidize to aromatic pyridones .
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Example product: 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (yield: 30%) .
Adapting this protocol with 2-ethylacrylamide and methyl ketones could yield the target compound, though regioselectivity challenges may arise .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Pyridone derivatives exhibit characteristic absorption bands:
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N–H stretch (non-aromatic): Broad band at 3,200–3,400 cm⁻¹ (absent in fully aromatic systems) .
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C–H stretches (alkyl): Peaks at 2,850–2,960 cm⁻¹ for ethyl and methyl groups .
Nuclear Magnetic Resonance (NMR)
Data from analogous compounds provides predicted shifts:
¹H NMR (300 MHz, DMSO-d₆)
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H3/H5 protons: Doublets at δ 6.3–6.8 ppm (aromatic protons adjacent to carbonyl) .
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N–CH₂CH₃: Quartet at δ 3.8–4.2 ppm (J = 7.2 Hz) and triplet at δ 1.2–1.4 ppm (J = 7.5 Hz) .
¹³C NMR
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